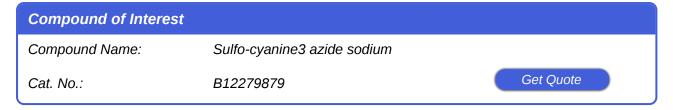


Sulfo-cyanine3 Azide Sodium Salt: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sulfo-cyanine3 azide sodium salt is a water-soluble fluorescent probe that has become an indispensable tool in modern biological research and drug development. Its utility lies in its azide functional group, which allows for its covalent attachment to a wide array of biomolecules through "click chemistry," a set of highly efficient and specific reactions. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common applications of Sulfo-cyanine3 azide, designed to enable researchers to effectively integrate this versatile reagent into their workflows.

Core Chemical and Physical Properties

Sulfo-cyanine3 azide is a member of the cyanine dye family, known for their bright fluorescence and photostability. The presence of sulfonate groups confers high water solubility, making it particularly well-suited for labeling biological macromolecules in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.[1][2]

General Properties



Property	Value	Reference
Appearance	Dark red crystals	[1]
Molecular Weight	736.94 g/mol	[1]
Molecular Formula	C33H41N6NaO7S2	[1]
CAS Number	2055138-89-9 (sodium salt)	[1]
Solubility	Soluble in water (up to 0.62 M), DMF, and DMSO.[1]	[1]
Purity	≥ 95% (HPLC-MS)	[1]
Storage Conditions	Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light.[1]	[1]

Spectral Properties

The fluorescence of Sulfo-cyanine3 is comparable to the well-known Cy3® fluorophore, making it compatible with a wide range of existing imaging systems and filter sets.[1]

Property	Value	Reference
Excitation Maximum (λex)	548 nm	[1][3]
Emission Maximum (λem)	563 nm	[1][3]
Molar Extinction Coefficient (ε)	162,000 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.1	[1]
Correction Factor (CF ₂₆₀)	0.03	[1]
Correction Factor (CF ₂₈₀)	0.06	[1]



Principles of Bioconjugation via Click Chemistry

Sulfo-cyanine3 azide is primarily utilized in two types of click chemistry reactions for bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] Both reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation
 of a stable triazole linkage between an azide (on the Sulfo-cyanine3) and a terminal alkyne
 on the target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically
 generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium
 ascorbate).[3] A ligand, such as THPTA, is often included to stabilize the Cu(I) catalyst and
 enhance reaction efficiency.[3]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
 reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
 bicyclononyne (BCN), on the target biomolecule.[3][4] The inherent ring strain of the
 cyclooctyne allows it to react spontaneously with the azide of Sulfo-cyanine3, eliminating the
 need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for
 live-cell imaging applications.[3][4]

Experimental Protocols

The following are generalized protocols for the labeling of proteins using Sulfo-cyanine3 azide via CuAAC and SPAAC. It is important to note that these protocols may require optimization based on the specific biomolecule and experimental conditions.

Protocol 1: Protein Labeling via CuAAC

This protocol is adapted for labeling a protein that has been modified to contain a terminal alkyne group.

Materials:

Alkyne-modified protein in a sodium azide-free buffer



- Sulfo-cyanine3 azide sodium salt
- 1.5x Protein Labeling Buffer (containing Cu(II) salt and THPTA ligand)
- Ascorbic acid (freshly prepared 50 mM solution in water)
- Deionized water
- Inert gas (e.g., nitrogen or argon)
- Purification column (e.g., size-exclusion chromatography)

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of Sulfo-cyanine3 azide (e.g., 10 mM in water or DMSO).
 - Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within the same day.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x
 Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.
 - Add the calculated volume of the Sulfo-cyanine3 azide stock solution to achieve the desired molar excess (typically 3-10x over the protein). Vortex the mixture gently.
- Degassing (Optional but Recommended):
 - To minimize oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture by bubbling with an inert gas for a few minutes.
- Initiation of the Reaction:



- Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
- Flush the headspace of the tube with inert gas before sealing.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, or overnight if necessary.
 Protect the reaction from light.
- Purification:
 - Purify the labeled protein from unreacted dye and other reaction components using sizeexclusion chromatography or another suitable purification method.

Protocol 2: Live Cell Labeling via SPAAC

This protocol describes the labeling of a cell surface protein that has been metabolically or genetically engineered to incorporate a strained cyclooctyne (e.g., DBCO).

Materials:

- Cells with DBCO-modified surface proteins
- Sulfo-cyanine3 azide sodium salt
- Phosphate-buffered saline (PBS) or other suitable cell imaging buffer
- Fluorescence microscope

Methodology:

- Cell Preparation:
 - Culture the cells expressing the DBCO-modified protein of interest in a suitable imaging dish (e.g., glass-bottom dish).
 - Wash the cells twice with pre-warmed PBS to remove any residual media components.



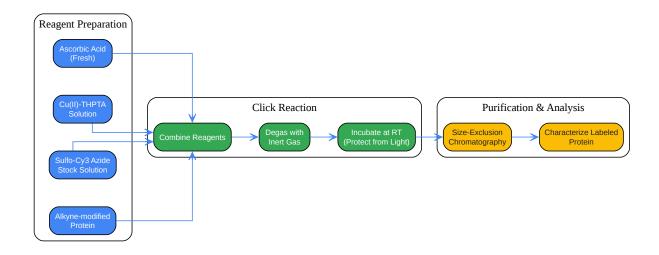
· Labeling Reaction:

- Prepare a solution of Sulfo-cyanine3 azide in PBS at the desired final concentration (typically 1-10 μM).
- Add the Sulfo-cyanine3 azide solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
- · Washing:
 - Gently wash the cells three times with PBS to remove any unbound dye.
- · Imaging:
 - The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the CuAAC and SPAAC labeling processes.





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Figure 1: CuAAC Labeling Workflow.



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Figure 2: SPAAC Live Cell Labeling Workflow.

Concluding Remarks

Sulfo-cyanine3 azide sodium salt is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and compatibility with click chemistry make it an excellent choice for a wide range of applications, from in vitro protein



labeling to live-cell imaging. By understanding its chemical properties and following optimized protocols, researchers can effectively harness the capabilities of this probe to advance their scientific discoveries.

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- To cite this document: BenchChem. [Sulfo-cyanine3 Azide Sodium Salt: A Technical Guide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12279879#sulfo-cyanine3-azide-sodium-chemical-properties]

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